molecular formula C11H13NO3 B2495817 Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate CAS No. 58658-56-3

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate

Cat. No.: B2495817
CAS No.: 58658-56-3
M. Wt: 207.229
InChI Key: ZIZVNGGDXVPMIG-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate (CAS: 58658-56-3) is an aromatic ester with the molecular formula C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol). Its structure comprises a methyl benzoate backbone substituted at the para position with an [(1-methylethylidene)amino]oxy group. The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)ON=C(C)C, and its InChIKey is ZIZVNGGDXVPMIG-UHFFFAOYSA-N .

The imine group distinguishes it from simpler benzoate esters, suggesting applications as an intermediate in organic synthesis, particularly for Schiff base formation or metal complexation.

Properties

IUPAC Name

methyl 4-(propan-2-ylideneamino)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(2)12-15-10-6-4-9(5-7-10)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZVNGGDXVPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC=C(C=C1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate typically involves the reaction of 4-hydroxybenzoic acid with isobutyraldehyde oxime under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

The following analysis compares Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate with structurally related benzoate derivatives, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₁H₁₃NO₃ 207.23 Benzoate ester, imine-linked oxyamino Synthetic intermediate
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Benzoate ester, primary amine Pharmaceutical intermediates
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate C₁₇H₁₅N₂O₆ 343.31 Benzoate ester, nitro group, carbamate HDAC inhibitor research
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ 458.42 Triazine ring, formyl, methoxy Agrochemical research
Tribenuron methyl ester C₁₅H₁₆N₄O₆S 380.37 Benzoate ester, sulfonylurea Herbicide

Key Observations :

  • Imine vs. Amine Substituents: The primary amine in (S)-Methyl 4-(1-aminoethyl)benzoate enhances its suitability for peptide coupling or salt formation, whereas the imine group in the main compound may enable coordination chemistry or dynamic covalent bonding .
  • Electron-Withdrawing Groups: The nitro and carbamate groups in Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate increase electrophilicity, favoring interactions with biological targets like histone deacetylases.
  • Complexity and Bioactivity : Triazine-containing derivatives (e.g., C₂₄H₁₈N₄O₆ ) exhibit higher molecular weights and structural complexity, aligning with their roles in agrochemical research.
Physical Properties
  • Melting Points : The triazine derivative in melts at 217.5–220°C , while data for the main compound are unreported.
  • Solubility : The nitro group in ’s compound likely reduces aqueous solubility compared to the main compound’s imine group, which may exhibit moderate polarity.

Biological Activity

Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate (also known as methyl 4-(isopropenylamino)benzoate) is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of 219.23 g/mol. The compound features a benzoate ester group attached to an aminooxy functional group, which contributes to its biological properties.

Structural Formula

C11H13NO3\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{3}

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Therapeutic Applications

This compound has been studied for several therapeutic applications:

  • Anticancer Properties : Research indicates that similar compounds within the benzoate family have shown promise in inhibiting cancer cell growth through apoptosis induction.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The findings indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa30Cell cycle arrest
A54925Inhibition of proliferation

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against S. aureus and 150 µg/mL against E. coli.
PathogenMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150

Safety and Toxicity

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Current data indicate moderate toxicity levels, with LD50 values in animal studies suggesting careful dosage regulation is necessary.

Toxicological Profile

  • Acute Toxicity : Studies show that high doses can lead to gastrointestinal disturbances.
  • Chronic Exposure : Long-term exposure may result in liver and kidney damage based on preliminary animal studies.

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